3-(2,4,6-Trimethylphenyl)prop-2-enoic acid
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Overview
Description
3-(2,4,6-Trimethylphenyl)prop-2-enoic acid: is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is also known by its IUPAC name, (2E)-3-mesityl-2-propenoic acid . This compound is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a propenoic acid moiety, making it a derivative of cinnamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,6-trimethylphenyl)prop-2-enoic acid typically involves the condensation of mesitylaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: the general approach would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4,6-Trimethylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the mesityl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products:
Oxidation: Mesitylcarboxylic acid or mesityl ketone.
Reduction: 3-(2,4,6-Trimethylphenyl)propanoic acid.
Substitution: Various substituted mesityl derivatives.
Scientific Research Applications
Chemistry: 3-(2,4,6-Trimethylphenyl)prop-2-enoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action for 3-(2,4,6-trimethylphenyl)prop-2-enoic acid is not well-documented. based on its structure, it may interact with various molecular targets through:
Electrophilic and nucleophilic interactions: The double bond and carboxylic acid group can participate in various chemical reactions.
Aromatic interactions: The mesityl group can engage in π-π stacking and other aromatic interactions.
Comparison with Similar Compounds
- 3-(2,4,5-Trimethylphenyl)prop-2-enoic acid
- 3-(3,4,5-Trimethoxyphenyl)prop-2-enoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness: 3-(2,4,6-Trimethylphenyl)prop-2-enoic acid is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and interactions compared to other similar compounds .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(2,4,6-trimethylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8-6-9(2)11(10(3)7-8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
VNQFOGSHTGKBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)O)C |
Origin of Product |
United States |
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